molecular formula C12H17NO5Si B1305303 4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate CAS No. 80149-80-0

4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate

Cat. No.: B1305303
CAS No.: 80149-80-0
M. Wt: 283.35 g/mol
InChI Key: ZAQWGGKIMQIVGM-UHFFFAOYSA-N
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Description

4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate is a chemical compound used primarily as a protecting group for amines in organic synthesis. It is also utilized as a starting material for the preparation of cis-butene derivatives, which are used as polymer terminating agents in the synthesis of monotelechelic glycopolymers .

Biochemical Analysis

Biochemical Properties

4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate plays a significant role in biochemical reactions, particularly in the protection of amine groups during peptide synthesis . It interacts with enzymes such as proteases and esterases, which can cleave the carbonate group, releasing the protected amine . This interaction is crucial for the selective protection and deprotection of functional groups in complex biochemical processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can inhibit certain enzymes, leading to changes in metabolic flux and alterations in gene expression patterns. These effects are essential for understanding the compound’s role in cellular biochemistry.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its use . It binds to specific sites on enzymes, altering their activity and leading to changes in biochemical pathways. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and enzyme activity . Toxic or adverse effects may occur at high doses, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . The compound can affect the levels of metabolites and influence the overall metabolic balance within cells. Understanding these interactions is crucial for elucidating the compound’s role in cellular biochemistry.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness in biochemical reactions.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function . Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell. This localization is essential for the compound’s role in regulating biochemical processes and cellular function.

Preparation Methods

The preparation of 4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate involves a multi-step synthetic route. One common method includes the reaction of 4-nitrophenol with dimethyl sulfoxide, followed by a reaction with trimethylchlorosilane and dimethyl carbonate to yield the final product . This method is relatively straightforward and can be scaled up for industrial production.

Chemical Reactions Analysis

Comparison with Similar Compounds

4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate is unique due to its specific use as a protecting group for amines and its role in the synthesis of cis-butene derivatives. Similar compounds include:

These compounds highlight the versatility and specificity of this compound in organic synthesis and polymer chemistry.

Properties

IUPAC Name

(4-nitrophenyl) 2-trimethylsilylethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5Si/c1-19(2,3)9-8-17-12(14)18-11-6-4-10(5-7-11)13(15)16/h4-7H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQWGGKIMQIVGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10230093
Record name 4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10230093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80149-80-0
Record name 4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80149-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080149800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10230093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitrophenyl 2-(trimethylsilyl)ethyl carbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.165
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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